(2S,4S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropentanedioic acid
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Overview
Description
(2S,4S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropentanedioic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions .
Preparation Methods
The synthesis of (2S,4S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropentanedioic acid typically involves the following steps:
Fmoc Protection: The amino group of the starting material is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Fluorination: The fluorine atom is introduced into the molecule through a fluorination reaction, often using reagents like diethylaminosulfur trifluoride (DAST).
Chemical Reactions Analysis
(2S,4S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropentanedioic acid undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed using a base such as piperidine, yielding the free amino acid.
Coupling Reactions: It can participate in peptide bond formation through coupling reactions with other amino acids or peptides.
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Scientific Research Applications
This compound is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Peptide Synthesis: It serves as a building block for the synthesis of peptides and proteins.
Drug Development: It is used in the development of peptide-based drugs.
Bioconjugation: It is employed in the conjugation of peptides to other biomolecules for various biological studies.
Mechanism of Action
The mechanism of action of (2S,4S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropentanedioic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process and is removed under mild conditions to reveal the free amino group, which can then participate in further reactions .
Comparison with Similar Compounds
Similar compounds include other Fmoc-protected amino acids such as:
Fmoc-Lysine: Used in peptide synthesis with a lysine residue.
Fmoc-Arginine: Used in peptide synthesis with an arginine residue.
Fmoc-Glutamic Acid: Used in peptide synthesis with a glutamic acid residue.
The uniqueness of (2S,4S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropentanedioic acid lies in its fluorine atom, which can impart unique properties to the peptides synthesized using this compound .
Properties
CAS No. |
2580101-97-7 |
---|---|
Molecular Formula |
C20H18FNO6 |
Molecular Weight |
387.4 |
Purity |
95 |
Origin of Product |
United States |
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